N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline
Overview
Description
N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline would depend on its specific interactions with molecular targets. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline include other aromatic amines and ethers, such as 4-Methoxyphenethylamine and tert-Butylamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with molecular targets, which could lead to novel applications in scientific research and industry.
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-27-18-19-28-23-15-13-22(14-16-23)20-26-24-11-5-6-12-25(24)29-17-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-16,26H,7,10,17-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPVOSIHKOYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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